Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate
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Overview
Description
Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound with a molecular formula of C9H9N3O2. It is part of the imidazo[1,5-a]pyridine family, which is known for its significant structural role in various pharmaceuticals and agrochemicals . This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with an appropriate ester or acid chloride under acidic conditions . Another approach involves oxidative cyclization, where a precursor compound undergoes oxidation to form the desired imidazo[1,5-a]pyridine structure .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclocondensation reactions, utilizing readily available starting materials and catalysts to enhance yield and efficiency. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
Scientific Research Applications
Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,5-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyridine analogues: Studied for their wide range of medicinal applications.
Uniqueness
Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-8(13)7-6-4-2-3-5-12(6)9(10)11-7/h2-5H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQWLMFPHNBWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2C(=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1783663-32-0 |
Source
|
Record name | methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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